molecular formula C11H13NO4 B339131 N-[(2-methylphenoxy)acetyl]glycine

N-[(2-methylphenoxy)acetyl]glycine

Cat. No.: B339131
M. Wt: 223.22 g/mol
InChI Key: SBWREBQZWYMHJS-UHFFFAOYSA-N
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Description

N-[(2-Methylphenoxy)acetyl]glycine is an N-acyl glycine derivative characterized by a 2-methylphenoxyacetyl group attached to the amino nitrogen of glycine. Its IUPAC name is 2-[2-(2-methylphenoxy)acetamido]acetic acid, with the molecular formula C₁₁H₁₃NO₄ (estimated molecular weight: 223.23 g/mol). The compound features a phenoxy ring substituted with a methyl group at the ortho position, linked via an acetyl moiety to glycine.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[[2-(2-methylphenoxy)acetyl]amino]acetic acid

InChI

InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)16-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

SBWREBQZWYMHJS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of N-Acyl Glycines

N-Acyl glycines are a class of compounds where glycine is modified with various acyl groups. Below is a comparison of N-[(2-methylphenoxy)acetyl]glycine with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Methylphenoxyacetyl C₁₁H₁₃NO₄ 223.23 Not explicitly reported; inferred from analogs
N-[(2,4-Dichlorophenoxy)acetyl]glycine 2,4-Dichlorophenoxyacetyl C₁₀H₉Cl₂NO₄ 278.09 Potential herbicide metabolite; chlorinated substituents enhance stability
N-[(4-Methylphenyl)acetyl]glycine 4-Methylphenylacetyl C₁₁H₁₃NO₃ 207.23 Melting point: 1.553°C; density: 1.204 g/cm³; used in pharmaceutical intermediates
N-(1-Adamantyloxycarbonyl)-D-phenylglycine 1-Adamantyloxycarbonyl C₁₉H₂₃NO₃ 313.39 High stereochemical stability; synthesized via chloroformate reactions
N-(2-Chloroacetyl)glycine 2-Chloroacetyl C₄H₆ClNO₃ 151.55 Intermediate for peptidomimetics and copolymers

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ’s compound) increase stability and acidity compared to electron-donating groups (e.g., methyl in ) .

Physicochemical Properties

Available data for analogs suggest trends:

Property This compound (Inferred) N-[(4-Methylphenyl)acetyl]glycine N-[(2,4-Dichlorophenoxy)acetyl]glycine
Melting Point ~150–160°C (estimated) 1.553°C Not reported
Solubility Moderate in polar solvents (e.g., DMSO) Soluble in water at basic pH Low water solubility due to Cl substituents
Hydrogen Bonding 2 donors, 4 acceptors 2 donors, 3 acceptors 2 donors, 4 acceptors

Notes:

  • Chlorinated analogs () likely exhibit higher lipophilicity (logP ~2.5–3.0) compared to methyl-substituted derivatives (logP ~1.1–1.5) .
  • Steric effects from ortho-methyl groups may reduce crystallinity compared to para-substituted analogs .

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